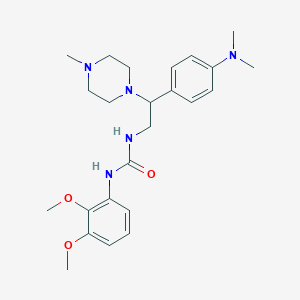

1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea

Beschreibung

This compound is a urea derivative featuring a 2,3-dimethoxyphenyl group and a 4-(dimethylamino)phenyl moiety linked via a 4-methylpiperazine-ethyl chain. The methoxy and dimethylamino substituents may enhance solubility and binding interactions, while the piperazine scaffold is known to improve pharmacokinetic properties .

Eigenschaften

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N5O3/c1-27(2)19-11-9-18(10-12-19)21(29-15-13-28(3)14-16-29)17-25-24(30)26-20-7-6-8-22(31-4)23(20)32-5/h6-12,21H,13-17H2,1-5H3,(H2,25,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVXNWINPSTVMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H32N4O3

- Molecular Weight : 460.6 g/mol

- CAS Number : 1172242-31-7

- Structure : The compound features a urea linkage, two methoxy groups, and a dimethylamino group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with various molecular pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. For instance, the presence of the dimethylamino group is often associated with enhanced binding affinity to targets due to its electron-donating properties.

Antitumor Activity

Recent research indicates that derivatives of similar structures exhibit significant antitumor effects. For example, compounds with similar urea linkages have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Studies have demonstrated that related compounds possess antimicrobial activities against various pathogens. The presence of the dimethoxyphenyl moiety may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased efficacy against bacterial strains.

Neuroprotective Effects

The structural components suggest potential neuroprotective effects. Compounds with similar piperazine structures have been shown to modulate neurotransmitter systems and exhibit protective effects in neurodegenerative models.

Research Findings and Case Studies

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The target compound’s unique combination of 2,3-dimethoxy and 4-(dimethylamino)phenyl groups distinguishes it from analogues. Key comparisons include:

Substituent Diversity :

- : A thiophen-2-yl substituent replaces the 2,3-dimethoxyphenyl group, resulting in lower molecular weight (387.5 vs. ~461) and increased lipophilicity due to the sulfur-containing heterocycle .

- (Compound 11a) : A 3-fluorophenyl group provides electron-withdrawing properties, contrasting with the electron-donating methoxy groups in the target compound. This substitution yields a molecular ion at m/z 484.2 .

- (Compound 3d) : Incorporation of a coumarin-based chromenyl group increases molecular weight (788.3) and introduces fluorescence properties, which are absent in the target compound .

- Piperazine Modifications: : A 4-phenylpiperazine moiety replaces the 4-methylpiperazine in the target compound, introducing aromatic bulk that may hinder membrane permeability .

Molecular Properties and Bioactivity

- Molecular Weight : The target’s estimated molecular weight (~461) falls between simpler analogues (e.g., 387.5 in ) and bulkier derivatives (e.g., 788.3 in ) .

- Lipophilicity : Methoxy groups in the target compound likely increase hydrophilicity compared to halogenated analogues (e.g., 11b in , m/z 534.2 with 3,5-dichlorophenyl) .

- Biological Interactions: The dimethylamino group may enhance receptor binding via hydrogen bonding or cation-π interactions, contrasting with the fluorine in compounds, which primarily affects steric bulk .

Comparative Data Table

Research Implications

- Structure-Activity Relationships (SAR): The target’s dimethoxy and dimethylamino groups may optimize binding to amine or kinase targets compared to halogenated or non-polar analogues .

- Pharmacokinetics : The 4-methylpiperazine moiety likely enhances solubility over phenylpiperazine derivatives (e.g., ), though in vivo studies are needed .

- Synthetic Scalability : High yields in compounds suggest the target’s synthesis could be scalable using similar urea-coupling strategies .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis of this urea derivative likely involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Key steps may include:

- Amination : Reacting a 4-(dimethylamino)phenyl precursor with a 4-methylpiperazine-containing intermediate to form the ethylamine backbone.

- Urea formation : Using carbodiimide-mediated coupling between the 2,3-dimethoxyphenyl isocyanate and the secondary amine intermediate.

Optimization should focus on solvent selection (e.g., DMF or acetonitrile), temperature control (40–80°C), and catalysts like HOBt/DCC to improve yields . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product with >95% purity .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

- Spectroscopic techniques :

- IR spectroscopy : Verify urea C=O stretching (~1650–1700 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹) .

- NMR : Confirm methoxy (-OCH₃) protons (δ 3.7–3.9 ppm) and dimethylamino (-N(CH₃)₂) groups (δ 2.2–2.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) ensures molecular ion peaks align with the expected formula (e.g., C₂₉H₃₈N₆O₃) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Enzyme inhibition : Screen against kinases (e.g., EGFR or PI3K) using fluorescence-based assays to measure IC₅₀ values .

- Cellular viability : Test in cancer cell lines (e.g., MCF-7 or A549) via MTT assays, comparing results to structurally similar urea derivatives .

Advanced Research Questions

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

Contradictions often arise from substituent positioning (e.g., methoxy vs. chloro groups) or stereoelectronic effects. Strategies include:

- Systematic SAR : Synthesize analogs with single substituent variations (e.g., replacing 2,3-dimethoxyphenyl with 3,4-dimethoxy groups) .

- Computational modeling : Use molecular docking (AutoDock Vina) to compare binding affinities with target proteins, identifying critical interactions (e.g., hydrogen bonds with urea carbonyl) .

Q. What experimental designs are recommended for studying its pharmacokinetic (PK) properties?

- In vitro assays :

- Plasma stability : Incubate with human plasma (37°C) and quantify degradation via HPLC .

- CYP450 inhibition : Use fluorogenic substrates to assess metabolic interactions .

- In vivo PK : Administer to rodent models and measure bioavailability, half-life (t₁/₂), and tissue distribution using LC-MS/MS .

Q. How can researchers address low solubility or bioavailability in preclinical studies?

- Formulation optimization : Use co-solvents (PEG 400) or cyclodextrin-based complexes .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance permeability .

Q. What advanced analytical methods are suitable for metabolite identification?

- LC-HRMS/MS : Couple liquid chromatography with tandem MS to detect phase I/II metabolites .

- NMR-based metabolomics : Compare metabolite profiles in hepatic microsomal incubations .

Key Considerations for Researchers

- Data reproducibility : Validate findings using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .

- Toxicity profiling : Include hERG channel inhibition assays to assess cardiac risk early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.